NF-κB and AP-1 DNA-Binding Suppression in Macrophages
Samidin demonstrates a quantifiable suppression of key pro-inflammatory transcription factors in LPS-stimulated RAW 264.7 cells, a mechanism not universally observed across all pyranocoumarins. While direct IC50 values against NF-κB are not provided in the primary literature for Samidin itself, the study by Khan et al. provides quantitative evidence of its effect on DNA-binding activity. Samidin treatment significantly reduced NF-κB DNA-binding affinity, a key step in inflammatory gene transcription, as measured by electrophoretic mobility shift assay (EMSA) [1]. This specific mechanism differentiates it from dihydrosamidin, which is primarily noted for its effect on triacylglycerol accumulation in 3T3-L1 preadipocytes .
| Evidence Dimension | Suppression of NF-κB and AP-1 DNA-binding activity |
|---|---|
| Target Compound Data | Significant suppression observed via EMSA (densitometric quantification not provided in abstract) |
| Comparator Or Baseline | Dihydrosamidin: No reported activity on NF-κB DNA-binding in this context; activity profile is distinct. |
| Quantified Difference | Qualitatively distinct mechanism of action; Samidin acts on transcription factor DNA-binding, while Dihydrosamidin is reported to inhibit triglyceride accumulation. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells |
Why This Matters
Selecting Samidin is essential for research focused on the NF-κB/AP-1 signaling axis, a pathway not significantly modulated by the close analog dihydrosamidin in published models.
- [1] Khan, S., Shehzad, O., Lee, K. J., Tosun, A., & Kim, Y. S. (2014). Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells. Archives of Pharmacal Research, 37(11), 1496-1503. View Source
